molecular formula C12H9N3O B12110018 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole

3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole

Cat. No.: B12110018
M. Wt: 211.22 g/mol
InChI Key: POZTVAYJBZIQQT-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a furyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-furyl hydrazine with benzoyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or the substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furyl or phenyl groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or halides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furyl or phenyl oxides, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Industry: In the materials science field, this compound is used in the development of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, facilitating binding to biological macromolecules. This binding can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.

Comparison with Similar Compounds

    3-(2-Furyl)-4H-1,2,4-triazole: Lacks the phenyl group, which may affect its reactivity and biological activity.

    5-Phenyl-4H-1,2,4-triazole: Lacks the furyl group, which can influence its chemical properties and applications.

    3-(2-Thienyl)-5-phenyl-4H-1,2,4-triazole: Similar structure but with a thienyl group instead of a furyl group, which can alter its electronic properties and reactivity.

Uniqueness: 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole is unique due to the presence of both furyl and phenyl groups, which confer distinct electronic and steric properties. This combination enhances its versatility in chemical reactions and broadens its range of applications in various fields.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-(furan-2-yl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C12H9N3O/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H,(H,13,14,15)

InChI Key

POZTVAYJBZIQQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3

Origin of Product

United States

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